![molecular formula C17H17ClN2O B2399110 1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea CAS No. 339278-61-4](/img/structure/B2399110.png)
1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea” is an organic compound containing a urea group (-NH-CO-NH-) and phenyl groups (C6H5). The presence of the chloro (Cl) and methyl (CH3) substituents on the phenyl rings suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the planar geometry typical of urea derivatives and aromatic compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the urea group and the substituted phenyl rings. It might undergo reactions typical of these functional groups, such as hydrolysis of the urea group or electrophilic aromatic substitution on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it might exhibit the hydrogen bonding and dipole-dipole interactions typical of urea derivatives .科学的研究の応用
Electrochemical Surface Finishing and Energy Storage
Research in electrochemical technology using haloaluminate room-temperature ionic liquids, including mixtures with urea, has shown significant advancements in electroplating and energy storage applications. These developments highlight the potential for novel applications of urea derivatives in electrochemical systems and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).
Urea Biosensors
Urea biosensors have been developed for detecting and quantifying urea concentration in various fields such as healthcare, fisheries, dairy, and agriculture. The use of nanoparticles, conducting polymers, and carbon materials in urea biosensors underscores the relevance of urea in scientific research beyond its traditional uses (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).
Environmental and Health Impacts of Chlorophenols
Chlorophenols, including 3-chlorophenol, have been assessed for their environmental and health impacts. These compounds exhibit moderate toxic effects on mammalian and aquatic life and may have considerable toxicity upon long-term exposure, especially in fish. This research area is crucial for understanding the ecological and health implications of chlorophenyl compounds (Krijgsheld & Gen, 1986).
Urease Inhibitors for Medical Applications
The study of urease inhibitors, including those derived from urea, has implications for treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These inhibitors represent a significant area of research for developing new treatments with fewer side effects compared to current options (Kosikowska & Berlicki, 2011).
Exploration of Urea Derivatives in Drug Design
Urea derivatives play a significant role in drug design due to their unique hydrogen bonding capabilities. They have been incorporated into small molecules displaying a broad range of bioactivities, highlighting the versatility of urea in medicinal chemistry (Jagtap, Kondekar, Sadani, & Chern, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(E)-2-(4-methylphenyl)ethenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-13-5-7-14(8-6-13)9-10-19-17(21)20-12-15-3-2-4-16(18)11-15/h2-11H,12H2,1H3,(H2,19,20,21)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNULIOCQOZNLQO-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CNC(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/NC(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2399030.png)
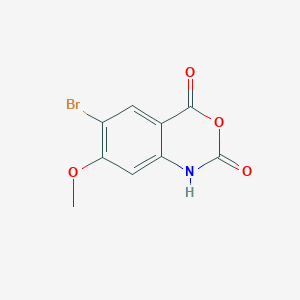
![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2399034.png)
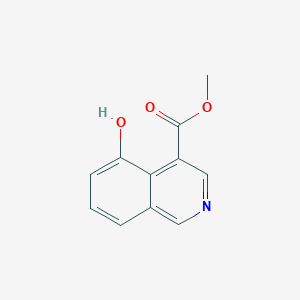

![N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2399037.png)
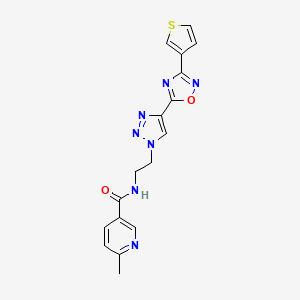

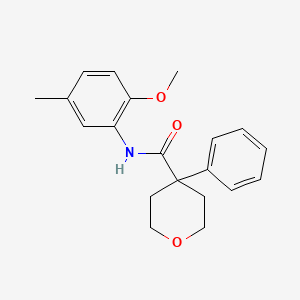
![N-(2,4-dimethoxyphenyl)-2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2399041.png)
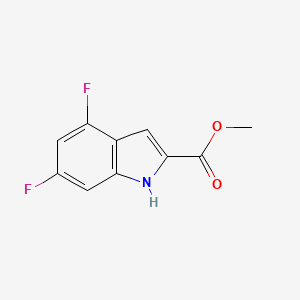

![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol](/img/structure/B2399049.png)